Cas no 67306-03-0 (fenpropimorph)

fenpropimorph structure
fenpropimorph structure
Product Name:fenpropimorph
CAS No:67306-03-0
MF:C20H33NO
MW:303.482125997543
CID:90362
PubChem ID:91695
Update Time:2025-04-19

fenpropimorph Chemical and Physical Properties

Names and Identifiers

    • fenpropimorph
    • 4-(3-(4-(1,1-dimethylethyl)phenyl)-2-methylpropyl)-2,6-dimethylmorpholine
    • Corbel
    • Mistral
    • BAS 421F
    • forbel750
    • FUNBAS
    • MILDOFIX
    • MISTRAL T
    • 丁苯吗啉
    • CHEBI:50148
    • F964FB6E-261D-4D23-A69A-F826922ADDB1
    • 4-(3-(4-(1,1-Dimethylethyl)phenyl)-2-methylpropyl)-2,6-dimethylmorpholine, cis-
    • Morpholine, 4-[3-[4-(1,1-dimethylethyl)phenyl]-2-methylpropyl]-2,6-dimethyl-, cis-
    • Morpholine,4-[3-[4-(1,1-dimethylethyl)phenyl]-2-methylpropyl]-2,6-dimethyl-,(2R,6S)-rel-
    • 4-(3-(4-(tert-butyl)phenyl)-2-methylpropyl)-2,6-dimethylmorpholine
    • 4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine, cis-
    • 4-[3-(p-tert.-butyl-phenyl)-2-methyl-propyl]-2,6-dimethyl-morpholine
    • 67306-03-0
    • 4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine
    • 4-[3-[4-(1,1-dimethylethyl)phenyl]-2-methylpropyl]-2,6-dimethylmorpholine
    • Q27121925
    • FT-0668504
    • NS00010881
    • Fenpropimorph, PESTANAL(R), analytical standard
    • Fenpropemorph
    • Morpholine, 4-[3-[4-(1,1-dimethylethyl)phenyl]-2-methylpropyl]-2,6-dimethyl-
    • 4-(3-(4-tert-butylphenyl)-2-methylpropyl)-2,6-dimethylmorpholine
    • 4-[3-(4-tert-butylphenyl)-2-methyl-propyl]-2,6-dimethyl-morpholine
    • W-109247
    • NCGC00166164-01
    • Morpholine, 4-(3-(4-(1,1-dimethylethyl)phenyl)-2-methylpropyl)-2,6-dimethyl-, (4(R)-cis)-
    • DTXSID001015622
    • 76492-92-7
    • BAS 42100F
    • FT-0630771
    • SCHEMBL22363
    • cis-4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine
    • DB-073899
    • DB-055013
    • Inchi: 1S/C20H33NO/c1-15(12-21-13-16(2)22-17(3)14-21)11-18-7-9-19(10-8-18)20(4,5)6/h7-10,15-17H,11-14H2,1-6H3
    • InChI Key: RYAUSSKQMZRMAI-UHFFFAOYSA-N
    • SMILES: O1C(C)CN(CC1C)CC(C)CC1C=CC(=CC=1)C(C)(C)C

Computed Properties

  • Exact Mass: 303.25600
  • Monoisotopic Mass: 303.256215
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.5
  • XLogP3: 5.2

Experimental Properties

  • Density: 0.9804 (rough estimate)
  • Melting Point: 25°C
  • Boiling Point: bp0.05 120°
  • Flash Point: 115.6 °C
  • Refractive Index: 1.5614 (estimate)
  • PSA: 12.47000
  • LogP: 4.20980

fenpropimorph Security Information

  • Hazardous Material transportation number:UN 2902
  • Packing Group:III
  • Hazard Level:6.1(b)
  • HazardClass:6.1(b)
  • PackingGroup:III
  • Toxicity:LD50 in male, female rats (mg/kg): 3650, 3420 orally; 4200, 4380 dermally; in male, female mice (mg/kg): 1180, 1270 i.p. (Bohnen)
  • Safety Term:6.1(b)
  • Packing Group:III
  • Storage Condition:0-6°C
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